2-((2-((2-((1,3-Dioxoisoindolin-2-yl)carbonyl)phenyl)disulfanyl)phenyl)carbonyl)isoindoline-1,3-dione
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Overview
Description
2-((2-((2-((1,3-Dioxoisoindolin-2-yl)carbonyl)phenyl)disulfanyl)phenyl)carbonyl)isoindoline-1,3-dione is a complex organic compound characterized by its isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-((2-((1,3-Dioxoisoindolin-2-yl)carbonyl)phenyl)disulfanyl)phenyl)carbonyl)isoindoline-1,3-dione typically involves a series of reactions. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This reaction can be catalyzed by various agents, including transition-metal catalysts and organocatalysts, to enhance the efficiency and selectivity of the process .
Industrial Production Methods: In industrial settings, the production of this compound may involve solventless conditions to adhere to green chemistry principles. For instance, a solventless reaction involving simple heating can be employed to synthesize isoindoline/isoindoline-1,3-dione derivatives . This method not only reduces the environmental impact but also simplifies the purification process.
Chemical Reactions Analysis
Types of Reactions: 2-((2-((2-((1,3-Dioxoisoindolin-2-yl)carbonyl)phenyl)disulfanyl)phenyl)carbonyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups such as carbonyl and disulfide linkages .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines .
Scientific Research Applications
2-((2-((2-((1,3-Dioxoisoindolin-2-yl)carbonyl)phenyl)disulfanyl)phenyl)carbonyl)isoindoline-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an inhibitor of enzymes such as monoamine oxidase and cholinesterase, making it a candidate for the treatment of neurological disorders . Additionally, its unique chemical properties make it useful in the development of photochromic materials and polymer additives .
Mechanism of Action
The mechanism of action of 2-((2-((2-((1,3-Dioxoisoindolin-2-yl)carbonyl)phenyl)disulfanyl)phenyl)carbonyl)isoindoline-1,3-dione involves its interaction with molecular targets through the isoindoline nucleus and carbonyl groups at positions 1 and 3. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. For instance, its inhibition of monoamine oxidase and cholinesterase involves binding to the active sites of these enzymes, thereby preventing the breakdown of neurotransmitters .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-((2-((2-((1,3-Dioxoisoindolin-2-yl)carbonyl)phenyl)disulfanyl)phenyl)carbonyl)isoindoline-1,3-dione include other N-isoindoline-1,3-dione derivatives such as 2-(1,3-dioxoisoindolin-2-yl)-N-phenethylacetamide and 2-(3,4-dihydroisoquinolin-1-yl)isoindole-1,3-dione .
Uniqueness: What sets this compound apart is its unique disulfide linkage, which imparts distinct chemical reactivity and biological activity. This feature makes it particularly valuable in the development of novel therapeutic agents and advanced materials .
Properties
CAS No. |
98051-91-3 |
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Molecular Formula |
C30H16N2O6S2 |
Molecular Weight |
564.6 g/mol |
IUPAC Name |
2-[2-[[2-(1,3-dioxoisoindole-2-carbonyl)phenyl]disulfanyl]benzoyl]isoindole-1,3-dione |
InChI |
InChI=1S/C30H16N2O6S2/c33-25-17-9-1-2-10-18(17)26(34)31(25)29(37)21-13-5-7-15-23(21)39-40-24-16-8-6-14-22(24)30(38)32-27(35)19-11-3-4-12-20(19)28(32)36/h1-16H |
InChI Key |
CHXQEUVXVNJZFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)N5C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
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